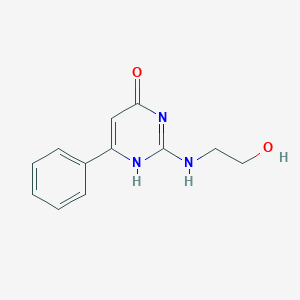
2-(cyclohexylamino)-6-phenyl-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of P1,P5-Di(guanosine-5′) pentaphosphate ammonium salt typically involves the phosphorylation of guanosine derivatives. The process includes multiple steps of protection and deprotection of functional groups to ensure the selective formation of the pentaphosphate linkage. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated synthesizers that can handle the complex sequence of reactions required. The process is optimized to ensure high yield and purity, often involving chromatographic techniques for purification.
Analyse Chemischer Reaktionen
Types of Reactions
P1,P5-Di(guanosine-5′) pentaphosphate ammonium salt can undergo various chemical reactions, including:
Oxidation: This reaction can alter the nucleotide’s structure, potentially affecting its biological activity.
Reduction: This reaction can be used to modify the compound’s functional groups.
Substitution: This reaction can introduce different substituents into the molecule, potentially altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiolates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized nucleotides, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
P1,P5-Di(guanosine-5′) pentaphosphate ammonium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleotide interactions and as a reagent in synthetic chemistry.
Biology: It is used in studies of nucleotide metabolism and enzyme interactions.
Industry: It can be used in the development of diagnostic tools and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of P1,P5-Di(guanosine-5′) pentaphosphate ammonium salt involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. It can act as a competitive inhibitor, binding to the active site of enzymes and preventing the natural substrate from binding. This can lead to the inhibition of enzymatic activity and affect various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine-5′-pentaphosphate: Another nucleotide analog with similar properties.
Cytidine-5′-pentaphosphate: A compound with similar structure but different base.
Uridine-5′-pentaphosphate: Another nucleotide analog with a different base.
Uniqueness
P1,P5-Di(guanosine-5′) pentaphosphate ammonium salt is unique due to its specific guanosine base, which can interact differently with enzymes and other biological molecules compared to other nucleotide analogs. This uniqueness makes it valuable for studying specific biochemical pathways and for developing targeted therapeutic agents.
Eigenschaften
IUPAC Name |
2-(cyclohexylamino)-6-phenyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-15-11-14(12-7-3-1-4-8-12)18-16(19-15)17-13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H2,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKHCNMIVBLWRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=O)C=C(N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2=NC(=O)C=C(N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclopentyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7811624.png)


![1-(4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ETHAN-1-ONE](/img/structure/B7811648.png)

![2-[2-(4-Fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-methylanilino)-4-oxobutanoic acid](/img/structure/B7811671.png)







![N-(3-acetylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7811731.png)
